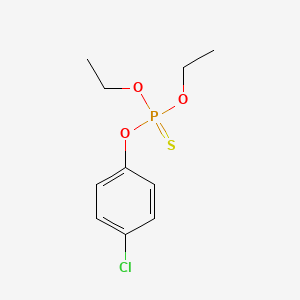

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Beschreibung

Eigenschaften

CAS-Nummer |

5857-62-5 |

|---|---|

Molekularformel |

C10H14ClO3PS |

Molekulargewicht |

280.71 g/mol |

IUPAC-Name |

(4-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |

InChI-Schlüssel |

ULEIOHDPTRIZER-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von O-(4-Chlorphenyl) O,O-Diethylphosphorothioat beinhaltet typischerweise die Reaktion von 4-Chlorphenol mit Diethylphosphorochloridothioat. Die Reaktion wird in Gegenwart einer Base, wie z. B. Natriumhydroxid, durchgeführt, um die während des Prozesses gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen im Allgemeinen einen Temperaturbereich von 50-70 °C und eine Reaktionszeit von 4-6 Stunden .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von O-(4-Chlorphenyl) O,O-Diethylphosphorothioat einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um eine effiziente Produktion zu gewährleisten. Das Reaktionsgemisch wird typischerweise einer Reinigungsschritten, wie z. B. Destillation und Kristallisation, unterzogen, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

O-(4-Chlorphenyl) O,O-Diethylphosphorothioat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um das entsprechende Phosphorothioatoxid zu bilden.

Hydrolyse: In Gegenwart von Wasser und unter sauren oder basischen Bedingungen kann es hydrolysieren, um 4-Chlorphenol und Diethylphosphorsäure zu bilden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Hydrolyse: Es werden saure oder basische Bedingungen verwendet, wie z. B. Salzsäure oder Natriumhydroxid.

Substitution: Es werden Nucleophile wie Natriummethoxid oder Kaliumcyanid verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Phosphorothioatoxid.

Hydrolyse: 4-Chlorphenol und Diethylphosphorsäure.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der primäre Wirkmechanismus von O-(4-Chlorphenyl) O,O-Diethylphosphorothioat ist die Hemmung des Enzyms Acetylcholinesterase. Dieses Enzym ist für den Abbau von Acetylcholin, einem Neurotransmitter, im synaptischen Spalt verantwortlich. Durch die Hemmung von Acetylcholinesterase verursacht die Verbindung eine Anhäufung von Acetylcholin, was zu einer kontinuierlichen Nervenimpulsübertragung, Lähmung und schließlich zum Tod des Insekts führt.

Wirkmechanismus

The primary mechanism of action of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually the death of the insect .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances thermal stability, as seen in the higher melting points of 1k (53–54°C) and 1m (57–58°C) compared to non-halogenated analogs .

- Bioactivity : Fluorine substitution at the carbamoyl group (e.g., 1x, 1y) significantly improves enzyme inhibition, with IC50 values <9 μM for AChE and BChE. Bromine or trifluoromethyl groups (e.g., 1m, 1i) reduce potency, likely due to steric hindrance .

Industrial and Commercial Analogs

Coumaphos (C19H16ClO5PS)

Chlorpyrifos (C9H11Cl3NO3PS)

- Structure : Features a 3,5,6-trichloropyridinyl group.

- Properties : logP = 4.7; higher lipophilicity than O-(4-chlorophenyl) derivatives.

- Toxicity : LD50 (rat, oral) = 135 mg/kg, indicating greater mammalian toxicity than carbamoyl-substituted analogs .

Mechanistic Insights

- Enzyme Inhibition : The target compound’s 4-chlorophenyl group likely interacts with the hydrophobic pocket of cholinesterases, similar to 1k and coumaphos. However, the absence of a carbamoyl or coumarin group may reduce binding affinity compared to 1x or coumaphos .

- Metabolic Stability : Sulfur substitution in phosphorothioates (vs. phosphate esters) delays hydrolysis, enhancing environmental persistence. This is observed in chlorpyrifos, which has a soil half-life >30 days .

Biologische Aktivität

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a compound belonging to the class of organophosphorus compounds, which are known for their biological activities, particularly in the fields of insecticides and pharmaceuticals. This article aims to explore its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a phosphorothioate group that contributes to its biological activity. The presence of the 4-chlorophenyl moiety enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phosphorothioates exhibit significant antimicrobial activity against various strains of bacteria and mycobacteria. For instance, a related compound, O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate, showed a minimum inhibitory concentration (MIC) of 4 µM against Mycobacterium tuberculosis . This suggests that similar compounds may possess comparable antimicrobial properties.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| O-(4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl) O,O-diethyl phosphorothioate | 4 | Mycobacterium tuberculosis |

| O-(5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}-phenyl) O,O-diethyl phosphorothioate | 16 | Mycobacterium avium |

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are targets for various therapeutic agents. The compound exhibited IC50 values ranging from 8.04 to 20.2 µM for AChE inhibition, indicating moderate potency compared to known inhibitors like rivastigmine .

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| Acetylcholinesterase (AChE) | 8.04 - 20.2 | Moderate potency |

| Butyrylcholinesterase (BChE) | Not specified | Similar to AChE |

Toxicity and Safety

While organophosphorus compounds have therapeutic potential, they also pose toxicity risks due to their mechanism of action as irreversible inhibitors of cholinesterases. This can lead to cholinergic crises if overdosed. Studies have indicated that careful dosage and monitoring are essential when using these compounds in clinical or agricultural settings .

Case Studies

- Antimycobacterial Studies : A study reported the synthesis of several phosphorothioates, including O-(4-chlorophenyl) derivatives, which were tested against Mycobacterium tuberculosis. The results indicated promising antimycobacterial activity that warrants further investigation into structure-activity relationships .

- Inhibition Studies : Another investigation focused on the inhibitory effects of various phosphorothioates on AChE and BChE. The findings suggested that modifications in the chemical structure significantly influence enzyme inhibition potency, highlighting the importance of further research into optimizing these compounds for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing O-(4-chlorophenyl) O,O-diethyl phosphorothioate with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between O,O-diethyl phosphorochloridothioate and 4-chlorophenol in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Key steps include maintaining a temperature below 40°C to minimize side reactions and employing column chromatography (silica gel, hexane/ethyl acetate) for purification. Characterization via IR spectroscopy (P=S stretch ~650–680 cm⁻¹) and ¹H/¹³C-NMR (δ ~1.3–1.4 ppm for ethyl CH₃, δ ~4.1–4.3 ppm for CH₂) ensures structural fidelity. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of P=S (650–680 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) bonds.

- NMR : In ¹H-NMR, ethyl groups appear as triplets (CH₂, δ ~4.1–4.3 ppm) and quartets (CH₃, δ ~1.3–1.4 ppm). Aromatic protons (4-chlorophenyl) show splitting patterns consistent with para-substitution (e.g., doublets at δ ~7.2–7.4 ppm).

- Mass Spectrometry : High-resolution MS should match the molecular ion [M+H]⁺ (C₁₀H₁₅ClO₂PS⁺; theoretical m/z 281.01) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for organophosphorothioates like O-(4-chlorophenyl) derivatives?

- Methodological Answer : Discrepancies in anticholinesterase or insecticidal activity may arise from stereochemical variations (thiono vs. thiolo tautomers) or impurities. Solutions include:

- HPLC Chiral Separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers for individual bioassays.

- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., rat S9 fraction) to identify active metabolites via LC-MS/MS.

- Docking Studies : Compare binding affinities of tautomers with acetylcholinesterase (PDB ID: 1DX6) using AutoDock Vina .

Q. How can environmental persistence and degradation pathways of this compound be systematically evaluated?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C and 50°C. Analyze hydrolysis products (e.g., 4-chlorophenol, diethyl phosphorothioic acid) via GC-MS.

- Soil Half-Life : Conduct OECD 307 tests under aerobic conditions (20°C, 60% water-holding capacity). Extract residues using QuEChERS and quantify via UPLC-UV.

- Photolysis : Exclude aqueous solutions to UV light (λ = 254 nm) and track photoproducts with high-resolution orbitrap MS. Note: Chlorophenyl derivatives often exhibit slower degradation than nitro-substituted analogs .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω) and Fukui functions (f⁻) for the phosphorus center. High ω (>3 eV) indicates susceptibility to nucleophilic attack (e.g., by glutathione).

- Molecular Dynamics : Simulate interactions with acetylcholinesterase active sites (Ser203, His447) to predict inhibitory potency. Compare with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.